molecular formula C8H17NS B1425372 [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine CAS No. 1339109-16-8

[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine

Cat. No.: B1425372
CAS No.: 1339109-16-8
M. Wt: 159.29 g/mol
InChI Key: VMSKUNNVUGXIMQ-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine: is an organic compound with the molecular formula C₈H₁₇NS . It is characterized by the presence of a cyclopropyl group, an ethylthio group, and a methylamine group. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the Ethylthio Group: The ethylthio group can be added via a nucleophilic substitution reaction, where an ethylthiol reacts with an appropriate leaving group.

    Attachment of the Methylamine Group:

Industrial Production Methods

the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is used to study the effects of cyclopropyl and ethylthio groups on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the target molecule, leading to changes in its conformation and activity. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The methylamine group can form ionic interactions with negatively charged residues on the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine lies in its combination of a cyclopropyl group, an ethylthio group, and a methylamine group. This specific combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-cyclopropyl-2-ethylsulfanyl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-3-10-6-8(9-2)7-4-5-7/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSKUNNVUGXIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C1CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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